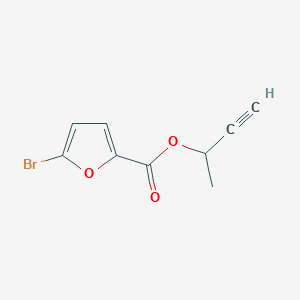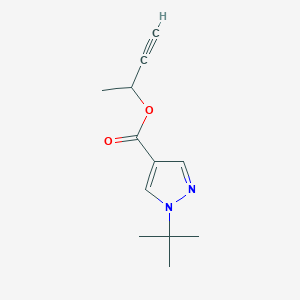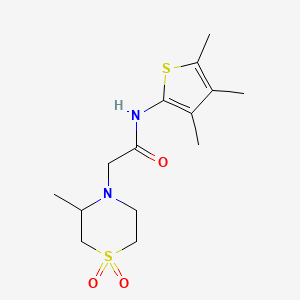![molecular formula C17H19N3O2 B7586425 N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, commonly known as PPME, is a chemical compound that is widely used in scientific research. PPME is a potent and selective inhibitor of protein kinase B (PKB), a key enzyme involved in the regulation of cell growth, survival, and metabolism. PPME has been shown to have significant potential in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disorders.
作用机制
PPME works by inhibiting the activity of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, PPME disrupts this pathway and leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
PPME has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce apoptosis (programmed cell death) in cancer cells. PPME has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
PPME has several advantages for lab experiments. It is a selective inhibitor of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, which makes it a useful tool for studying the PI3K/Akt/mTOR signaling pathway. PPME is also relatively easy to synthesize and has good stability. However, PPME has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. In addition, PPME can be toxic to some cell types at high concentrations, which can limit its usefulness in certain assays.
未来方向
There are several future directions for research on PPME. One potential direction is the development of new analogs of PPME with improved pharmacological properties. Another potential direction is the investigation of the potential of PPME as a therapeutic agent for other diseases, such as diabetes and cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of PPME and its potential for combination therapy with other anticancer agents.
合成方法
PPME can be synthesized using a variety of methods. One common method is the reaction of 4-bromomethyl-3-nitropyridine with 3-aminophenylboronic acid in the presence of palladium catalysts. This reaction produces the intermediate compound, which is then reacted with morpholine-4-carboxylic acid to yield PPME.
科学研究应用
PPME has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. PPME has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-8-10-22-11-9-20)19-12-14-3-5-15(6-4-14)16-2-1-7-18-13-16/h1-7,13H,8-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCORXTOUICIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)

![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)


![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
